Egfr-IN-79

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H16ClN3O3 |

|---|---|

Molecular Weight |

417.8 g/mol |

IUPAC Name |

4-chloro-2-[3-[(E)-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazol-5-yl]phenol |

InChI |

InChI=1S/C23H16ClN3O3/c24-17-10-12-23(28)21(14-17)22-15-18(25-26(22)19-6-2-1-3-7-19)11-9-16-5-4-8-20(13-16)27(29)30/h1-15,28H/b11-9+ |

InChI Key |

UJJZXPWQJRLHCP-PKNBQFBNSA-N |

Isomeric SMILES |

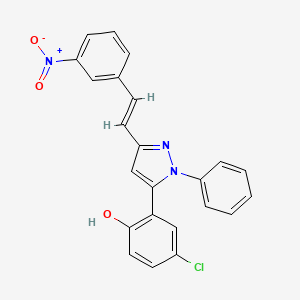

C1=CC=C(C=C1)N2C(=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Egfr-IN-79: A Search for a Novel Kinase Inhibitor

A comprehensive search for the discovery and synthesis of a molecule designated "Egfr-IN-79" has yielded no specific publicly available data, suggesting this compound may be a novel agent not yet widely disclosed in scientific literature or public databases. While the name suggests a targeted inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein implicated in various cancers, the absence of "this compound" in prominent research articles, patents, and chemical databases indicates its potential status as an early-stage, proprietary, or internally coded compound.

For researchers, scientists, and drug development professionals, the emergence of a new EGFR inhibitor is a significant event. EGFR has been a pivotal target in oncology for decades, with numerous approved drugs effectively treating specific cancer types. The continuous search for new inhibitors is driven by the need to overcome acquired resistance to existing therapies and to develop agents with improved selectivity and safety profiles.

While specific details on this compound remain elusive, we can provide a foundational understanding of the discovery and synthesis process for typical EGFR inhibitors, which would likely parallel the development of this specific molecule.

The EGFR Signaling Pathway: A Prime Target in Cancer Therapy

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding to its ligands, such as epidermal growth factor (EGF), the receptor dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cancer cell progression.[1][2]

Caption: Simplified EGFR signaling pathway highlighting the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades.

A Hypothetical Workflow for the Discovery of an EGFR Inhibitor

The discovery of a novel EGFR inhibitor like "this compound" would typically follow a structured and iterative process, beginning with target validation and culminating in preclinical and clinical development.

Caption: A typical workflow for the discovery and development of a targeted therapeutic agent.

General Experimental Protocols in EGFR Inhibitor Discovery

While the specific protocols for this compound are not available, the following are standard methodologies employed in the characterization of EGFR inhibitors.

Table 1: Representative Quantitative Data for a Hypothetical EGFR Inhibitor

| Parameter | Value | Description |

| IC50 (EGFRWT) | 10 nM | Concentration of the inhibitor required to reduce the activity of wild-type EGFR by 50%. |

| IC50 (EGFRT790M) | 50 nM | Concentration of the inhibitor required to reduce the activity of the T790M mutant EGFR by 50%. This mutation is a common mechanism of resistance to first-generation EGFR inhibitors. |

| Cellular IC50 (A549) | 100 nM | Concentration of the inhibitor required to inhibit the growth of A549 lung cancer cells (EGFR wild-type) by 50%. |

| Selectivity Index | >100 | Ratio of IC50 for a panel of related kinases versus the target kinase (EGFR). A higher value indicates greater selectivity. |

| In vivo Tumor Growth Inhibition | 60% at 10 mg/kg | Percentage reduction in tumor volume in a mouse xenograft model at a specific dose. |

Detailed Methodologies

1. Kinase Inhibition Assay (IC50 Determination)

-

Principle: To measure the in vitro potency of the inhibitor against the target kinase.

-

Protocol:

-

Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with the test compound (e.g., this compound) at varying concentrations in a kinase assay buffer.

-

A substrate peptide and ATP (often radiolabeled or coupled to a reporter system) are added to initiate the phosphorylation reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as filter binding assays for radiolabeled ATP, or luminescence/fluorescence-based assays (e.g., ADP-Glo™, HTRF®).

-

The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

2. Cellular Proliferation Assay (Cellular IC50 Determination)

-

Principle: To assess the effect of the inhibitor on the growth of cancer cell lines.

-

Protocol:

-

Cancer cells (e.g., A549, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the test compound.

-

The plates are incubated for a period of 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.

-

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

-

The cellular IC50 value is determined from the dose-response curve.

-

3. Western Blot Analysis for Target Engagement

-

Principle: To confirm that the inhibitor is hitting its intended target within the cell and inhibiting downstream signaling.

-

Protocol:

-

Cancer cells are treated with the inhibitor at various concentrations for a specific duration.

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, etc.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the levels of p-EGFR and p-ERK with increasing inhibitor concentration indicates target engagement and pathway inhibition.

-

The Path Forward

The quest for novel EGFR inhibitors is a dynamic field. While "this compound" remains an unknown entity in the public domain, its discovery and synthesis would undoubtedly follow established principles of medicinal chemistry and pharmacology. The detailed characterization of its biochemical and cellular activity, selectivity, and in vivo efficacy would be paramount to its potential development as a therapeutic agent. Researchers and professionals in the field are encouraged to monitor scientific publications and conference proceedings for the potential disclosure of this and other emerging targeted therapies. Should further information or an alternative identifier for this molecule become available, a more detailed and specific technical guide can be developed.

References

In-Depth Technical Guide: Target Specificity and Selectivity of EGFR-IN-79

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-79. This document details the quantitative inhibitory activity of the compound, outlines relevant experimental protocols, and visualizes key biological and experimental processes. This compound, identified by its CAS number 879127-07-8 and chemical name N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-cyclopropanecarboxamide, is a potent and highly selective ATP-competitive inhibitor of EGFR.

Quantitative Inhibitor Activity

The inhibitory potency of this compound has been evaluated against wild-type EGFR and clinically relevant mutant forms, as well as a broader panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: IC50 Values for this compound Against EGFR and its Mutants

| Target Kinase | IC50 (nM) |

| EGFR (wild-type) | 21[1][2][3] |

| EGFR (L858R mutant) | 63[1][2] |

| EGFR (L861Q mutant) | 4[1][2] |

Table 2: Selectivity Profile of this compound Against Other Kinases

| Off-Target Kinase | Inhibition Data |

| erbB4/Her4 | IC50 = 7.64 µM[1] |

| Panel of 55 other kinases | IC50 > 10 µM[2] |

| MRCKα | 22% inhibition (compared to >94% for EGFR)[4][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for biochemical kinase assays and cellular autophosphorylation assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

-

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, combine the kinase, peptide substrate, and kinase buffer.

-

Add the diluted inhibitor or DMSO (for control wells).

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular EGFR Autophosphorylation Assay (Representative Protocol)

This protocol describes a method to assess the ability of an inhibitor to block EGFR activation in a cellular context.

-

Materials:

-

U-2 OS (human osteosarcoma) cells or other suitable cell line expressing EGFR.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

Recombinant human EGF (Epidermal Growth Factor).

-

This compound (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

-

-

Procedure:

-

Seed U-2 OS cells in a multi-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a final concentration of 100 ng/mL EGF for a short period (e.g., 10-15 minutes) at 37°C.

-

Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

-

Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation. One study showed that this compound completely blocks EGF-induced EGFR autophosphorylation in U-2OS cells at a concentration of 10 µM[1].

-

Visualizations

The following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

References

Egfr-IN-79: A Technical Guide to its In Vitro Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-79, also identified as compound 21, is a novel phenylpyrazole-styryl hybrid molecule that has demonstrated significant in vitro anti-cancer activity. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its effects in cancer cell lines. The primary focus of this document is on the bladder cancer cell line EJ28, against which this compound has shown potent activity. The compound is characterized by its dual functional ability to induce both apoptosis and autophagy through modulation of the EGFR/AKT/mTOR signaling pathway. All data and protocols presented herein are synthesized from the seminal study by Leong SW, et al., published in the European Journal of Medicinal Chemistry in 2023.

In Vitro Efficacy: Cytotoxicity Profile

This compound exhibits potent cytotoxic effects against the human bladder cancer cell line EJ28. The efficacy is quantified by its half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| EJ28 | Bladder Cancer | 2.8 | [1] |

Mechanism of Action: Dual Induction of Apoptosis and Autophagy

This compound employs a multi-faceted approach to induce cancer cell death, simultaneously activating two distinct cellular pathways: apoptosis and autophagy. This dual mechanism is significant as it may offer a strategy to overcome resistance to therapies that target only a single cell death pathway. The underlying molecular mechanism involves the inhibition of the EGFR/AKT/mTOR signaling cascade.

Signaling Pathway

This compound targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation. By inhibiting EGFR, the compound disrupts the downstream PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. This inhibition leads to the induction of both apoptotic and autophagic cell death.

Caption: this compound inhibits EGFR, leading to the suppression of the pro-survival PI3K/AKT/mTOR pathway, which in turn relieves the inhibition of autophagy and apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro efficacy of this compound.

Cell Culture

-

Cell Line: EJ28 (human bladder cancer)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTS Assay)

This assay is used to assess the effect of this compound on cell viability.

Caption: Workflow for determining the IC50 of this compound using the MTS assay.

-

Procedure:

-

EJ28 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The cells were then treated with a serial dilution of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO).

-

After a 48-hour incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

-

The plates were incubated for an additional 1-4 hours at 37°C.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 value was calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

EJ28 cells were treated with this compound at its IC50 concentration (2.8 µM) for 24 hours.

-

Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry.

-

The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) was quantified.

-

Autophagy and Signaling Pathway Analysis (Western Blotting)

Western blotting was used to determine the expression levels of key proteins involved in the EGFR/AKT/mTOR pathway and autophagy.

-

Procedure:

-

EJ28 cells were treated with this compound (2.8 µM) for various time points (e.g., 0, 6, 12, 24 hours).

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR, LC3B, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis was performed to quantify the relative protein expression levels, with β-actin serving as a loading control.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined in vitro efficacy against bladder cancer cells. Its unique dual mechanism of inducing both apoptosis and autophagy via inhibition of the EGFR/AKT/mTOR pathway warrants further investigation. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to replicate or build upon these findings in the pursuit of novel cancer therapeutics.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrimidine-Based Irreversible EGFR Inhibitors Targeting the T790M Mutation

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has driven the development of third-generation, irreversible inhibitors specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR to minimize toxicity. This guide provides a detailed examination of the structure-activity relationships (SAR) of this class of inhibitors, using the FDA-approved drug Osimertinib (AZD9291) as a primary exemplar. The principles and data presented are broadly applicable to the core pyrimidine scaffold that defines this important class of anticancer agents.

The EGFR Signaling Pathway and the T790M Challenge

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In certain cancers, activating mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. The T790M mutation, a substitution of threonine with methionine at position 790, enhances the receptor's ATP affinity, reducing the efficacy of ATP-competitive inhibitors.[1]

References

Egfr-IN-79: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-79, also identified as compound 21, is a novel phenylpyrazole-styryl hybrid compound demonstrating significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its mechanism of action involving the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The information is compiled from the primary scientific literature to support further research and development of this compound.

Introduction

This compound is a synthetic small molecule designed to target the EGFR signaling pathway, which is frequently dysregulated in various human cancers. Its unique chemical structure as a phenylpyrazole-styryl hybrid confers upon it dual functionalities of inducing both apoptosis and autophagy in cancer cells. This document serves as a technical resource, consolidating the known scientific data on this compound to facilitate its evaluation and potential advancement as a therapeutic candidate.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of cancer cell proliferation through the modulation of the EGFR/AKT/mTOR signaling cascade.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against bladder cancer cells. The half-maximal inhibitory concentration (IC50) has been determined in the EJ28 human bladder carcinoma cell line.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| EJ28 | Bladder Carcinoma | 2.8 | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism involving the induction of both apoptosis and autophagy.[1] This is mediated by its interaction with the EGFR signaling pathway.

This compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade. One of the key pathways activated by EGFR is the PI3K/AKT/mTOR pathway. This pathway is central to regulating cell cycle progression, metabolism, and protein synthesis. By inhibiting EGFR, this compound disrupts this signaling cascade, leading to decreased cell proliferation and survival.

Inhibition of the EGFR/AKT/mTOR pathway by this compound leads to two distinct cellular outcomes: apoptosis (programmed cell death) and autophagy (a cellular recycling process). The induction of both processes contributes to the potent anti-cancer activity of the compound.

Pharmacokinetics

Currently, there is no publicly available quantitative data on the pharmacokinetics of this compound in preclinical animal models or humans. Parameters such as Cmax, Tmax, half-life, and AUC have not been reported in the primary literature.

In Vivo Studies

While detailed pharmacokinetic data is lacking, preliminary in vivo safety has been assessed in a zebrafish model.

Zebrafish Safety Profile

This compound has been reported to have a good safety profile in a zebrafish-based model, suggesting potential for acceptable tolerability in more complex organisms.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are described in the primary publication by Leong SW, et al. (2023). Researchers are directed to this source for comprehensive methodologies. The following provides a general overview of the types of experiments conducted.

Cell Viability Assay

The anti-proliferative activity of this compound was determined using a standard cell viability assay, likely the MTT or a similar colorimetric assay.

-

Cell Seeding: EJ28 cells were seeded in 96-well plates at a specified density.

-

Compound Treatment: Cells were treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: A reagent such as MTT is added, which is converted to a colored formazan product by viable cells. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

-

IC50 Calculation: The IC50 value was calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting was used to assess the effect of this compound on the protein expression and phosphorylation status of key components of the EGFR/AKT/mTOR pathway.

-

Cell Lysis: Treated and untreated cells were lysed to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate was determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, mTOR, and other relevant proteins. This was followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.

Apoptosis and Autophagy Assays

Various assays were likely employed to confirm the induction of apoptosis and autophagy.

-

Apoptosis Assays: Methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays for caspase activation (e.g., caspase-3/7 activity assay) would be appropriate.

-

Autophagy Assays: The formation of autophagosomes could be monitored by observing the localization of a fluorescently tagged LC3 protein using fluorescence microscopy. Western blotting for the conversion of LC3-I to LC3-II is another standard method.

In Vivo Zebrafish Toxicity Assay

The safety profile was likely assessed by exposing zebrafish embryos or larvae to different concentrations of this compound and monitoring for developmental toxicity, mortality, and any morphological abnormalities over a specific period.

Conclusion

This compound is a promising preclinical anti-cancer compound with a defined mechanism of action targeting the EGFR/AKT/mTOR pathway and inducing both apoptosis and autophagy. The available data demonstrates its potency in bladder cancer cells and a favorable preliminary safety profile. However, a significant data gap exists regarding its pharmacokinetic properties. Further in-depth studies are warranted to fully characterize its pharmacokinetic profile, expand the assessment of its efficacy across a broader range of cancer types, and to conduct more extensive in vivo efficacy and toxicology studies in mammalian models to support its potential clinical translation.

References

An In-depth Technical Guide to the Interaction of Covalent Inhibitors with EGFR Mutations, Featuring WZ4002 as a Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between epidermal growth factor receptor (EGFR) mutations and a representative covalent inhibitor, WZ4002. The document details the inhibitory activity of WZ4002 against wild-type and various mutant forms of EGFR, provides in-depth experimental methodologies for key assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to EGFR and Covalent Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[2] While first-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.[2]

Covalent inhibitors represent a key strategy to overcome TKI resistance. These inhibitors form a permanent, covalent bond with a specific amino acid residue within the ATP-binding site of the kinase, leading to irreversible inhibition.[2] WZ4002 is a potent, mutant-selective, irreversible EGFR inhibitor that demonstrates significant activity against EGFR harboring the T790M resistance mutation, while showing less activity against wild-type (WT) EGFR.[2] This selectivity profile makes it an important tool for studying EGFR-driven cancers and a valuable lead compound in the development of next-generation therapeutics.

Quantitative Analysis of WZ4002 Inhibition

The inhibitory activity of WZ4002 has been extensively characterized against various EGFR genotypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from both enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibition of EGFR Genotypes by WZ4002

| EGFR Genotype | IC50 (nM) | Assay Type | Reference |

| L858R | 2 | BaF3 cell line | [1][3] |

| L858R/T790M | 8 | BaF3 cell line | [1][3] |

| delE746_A750 | 3 | BaF3 cell line | [3] |

| delE746_A750/T790M | 2 | BaF3 cell line | [3] |

| Wild-Type | >320 | BaF3 cell line | [2] |

Table 2: Cellular Proliferation Inhibition (IC50) of WZ4002 in NSCLC Cell Lines

| Cell Line | EGFR Genotype | IC50 (nM) | Assay Type | Reference |

| NCI-H1975 | L858R/T790M | 47 | MTS Assay | [4] |

| PC-9 | delE746_A750 | 7 | MTS Assay | [2] |

| PC-9 GR | delE746_A750/T790M | 6 | MTS Assay | [2] |

| A549 | Wild-Type | 3354 | MTT Assay | [3] |

| 16HBE14o- | Wild-Type | 811 | MTT Assay | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of WZ4002 with EGFR.

In Vitro EGFR Kinase Assay

This protocol describes a continuous-read kinase assay to determine the inherent potency of inhibitors against different EGFR enzyme isoforms.[1]

Materials:

-

Recombinant EGFR enzymes (e.g., EGFR-WT, EGFR-T790M/L858R)

-

ATP

-

Y12-Sox conjugated peptide substrate

-

10X Kinase Reaction Buffer (200 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol)

-

100 mM DTT

-

Test inhibitor (e.g., WZ4002) dissolved in 50% DMSO

-

384-well, white, non-binding surface microtiter plates

-

Plate reader capable of measuring fluorescence at λex360/λem485

Procedure:

-

Prepare a 1X kinase reaction buffer by diluting the 10X stock and adding DTT to a final concentration of 0.2 mM.

-

Prepare 10X stocks of the EGFR enzyme, 1.13X ATP, and Y12-Sox peptide substrate in the 1X kinase reaction buffer.

-

Serially dilute the test inhibitor in 50% DMSO.

-

In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or 50% DMSO (for control wells).

-

Add 5 µL of the 10X EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.

-

Prepare the ATP/Y12-Sox peptide substrate mix.

-

Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.

-

Immediately begin monitoring the reaction in a plate reader at λex360/λem485, taking readings every 71 seconds for 30-120 minutes.

-

Analyze the progress curves to determine the initial velocity of the reaction.

-

Plot the initial velocity against the inhibitor concentration and use a variable slope model to calculate the IC50 value.

Cell-Based Proliferation (MTS) Assay

This protocol details the use of the MTS assay to determine the effect of an inhibitor on the proliferation of NSCLC cell lines.[5]

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, PC-9)

-

Complete cell culture medium

-

Test inhibitor (e.g., WZ4002) dissolved in DMSO

-

96-well tissue culture plates

-

MTS reagent (containing PES)

-

Microplate spectrophotometer

Procedure:

-

Seed the NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate spectrophotometer.

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of EGFR signaling and the experimental processes described.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Caption: Workflow for determining the IC50 of WZ4002 using an MTS assay.

Caption: Interaction of WZ4002 with wild-type and mutant EGFR.

References

- 1. rsc.org [rsc.org]

- 2. promega.com.cn [promega.com.cn]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Egfr-IN-79: A Technical Overview of its Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-79 (also referred to as compound 21) is a novel, dual-functional phenylpyrazole-styryl hybrid compound identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with significant antitumor properties.[1] This technical guide provides a comprehensive overview of the available data on the cellular mechanisms of this compound, with a focus on its effects on cancer cells. While specific quantitative data on its cellular uptake and distribution are not yet publicly available, this document consolidates the current understanding of its mode of action and provides generalized experimental protocols relevant to its study.

Core Cellular Effects and Mechanism of Action

This compound has been shown to induce cell death in bladder cancer cells through a dual mechanism involving the induction of both apoptosis and autophagy.[1] Notably, the apoptotic pathway initiated by this compound is independent of Reactive Oxygen Species (ROS) generation.[1] The compound's activity is mediated through the inhibition of the EGFR/AKT/mTOR signaling pathway.[1] Furthermore, this compound demonstrates efficacy in complex three-dimensional cell culture models, inducing cell death in both the rapidly dividing and the more dormant, quiescent zones of EJ28 bladder cancer spheroids.[1] Preclinical safety studies using a zebrafish model have indicated a favorable safety profile for the compound.[1]

Summary of Preclinical Findings

The following table summarizes the key experimental findings for this compound based on the available literature.

| Finding | Experimental System | Key Result | Reference |

| Antitumor Activity | Bladder Cancer Cells | Induction of cell death | [1] |

| Apoptosis Induction | Bladder Cancer Cells | ROS-independent apoptosis | [1] |

| Autophagy Induction | Bladder Cancer Cells | Mediated by EGFR/AKT/mTOR pathway inhibition | [1] |

| Efficacy in 3D Models | EJ28 Spheroids | Induces cell death in proliferating and quiescent zones | [1] |

| In Vivo Safety | Zebrafish Model | Exhibits a good safety profile | [1] |

Signaling Pathway Modulation

This compound exerts its effects by targeting the EGFR signaling cascade. Upon inhibition of EGFR, the downstream PI3K/AKT/mTOR pathway is suppressed, which in turn leads to the induction of autophagy. Concurrently, this compound triggers an apoptotic response through a mechanism that does not involve the generation of ROS.

Caption: EGFR/AKT/mTOR signaling pathway modulation by this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not publicly available. The following are generalized methodologies for key experiments that would be relevant for characterizing the cellular effects of this compound. These protocols would require optimization for specific cell lines and experimental conditions.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: General workflow for a cell viability assay.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status and protein levels of key components of the EGFR/AKT/mTOR pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated EGFR, AKT, mTOR, and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

References

Investigating Off-Target Effects of EGFR Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Egfr-IN-79" did not yield specific public information. This suggests it may be a novel, internal, or otherwise uncatalogued compound. Therefore, this guide utilizes the well-characterized EGFR inhibitor, Gefitinib , as a representative example to illustrate the principles and methodologies for investigating off-target effects. The experimental data and pathways described herein are specific to Gefitinib but the techniques are broadly applicable.

Introduction: The Double-Edged Sword of Kinase Inhibition

Targeted therapies, particularly kinase inhibitors, have revolutionized the treatment of many cancers. Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib, are prime examples, offering significant clinical benefit in patients with specific EGFR mutations. However, the high degree of homology within the human kinome presents a significant challenge: ensuring the inhibitor exclusively binds to its intended target. Off-target effects, where a drug binds to and modulates the activity of unintended kinases or other proteins, can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits. A thorough investigation of these off-target interactions is therefore a critical component of the drug development process, ensuring a comprehensive understanding of a compound's biological activity and safety profile.

This technical guide provides an in-depth overview of the core methodologies used to identify and characterize the off-target effects of EGFR inhibitors, using Gefitinib as a case study. It details experimental protocols for kinome-wide screening and validation assays, presents quantitative data in a structured format, and visualizes the complex signaling networks involved.

Data Presentation: Gefitinib Off-Target Profile

The following table summarizes the known off-target interactions of Gefitinib with a measurable dissociation constant (Kd), as determined by KINOMEscan® analysis. A lower Kd value indicates a stronger binding affinity. For context, Gefitinib's affinity for its primary target, EGFR, is in the low nanomolar range.

| Target Kinase | Gene Symbol | Kd (nM) | Kinase Family |

| Receptor-interacting serine/threonine-protein kinase 2 | RIPK2 | 160 | TKL |

| Cyclin G-associated kinase | GAK | 210 | Other |

| Ephrin type-A receptor 4 | EPHA4 | 340 | TK |

| Serine/threonine-protein kinase 10 | STK10 | 460 | STE |

| Mitogen-activated protein kinase 10 | MAPK10 | 1200 | CMGC |

| Checkpoint kinase 1 | CHEK1 | 1800 | CAMK |

| Pim-1 proto-oncogene, serine/threonine kinase | PIM1 | 2300 | CAMK |

| Checkpoint kinase 2 | CHEK2 | 2600 | CAMK |

Data sourced from KINOMEscan® profiling studies.[1]

Experimental Protocols: A Step-by-Step Guide to Off-Target Identification

A multi-pronged approach is essential for robust off-target effect investigation, typically starting with broad, unbiased screening followed by more focused validation in cellular contexts.

Primary Screening: Kinome-Wide Competition Binding Assay (KINOMEscan®)

This biochemical assay is a gold standard for initial, high-throughput screening of kinase inhibitor selectivity. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of purified kinases.

Methodology:

-

Kinase Preparation: A large panel of human kinases (typically over 400) are individually expressed, purified, and tagged with a unique DNA identifier.

-

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

-

Competition Assay:

-

For each kinase, a reaction is prepared containing the DNA-tagged kinase, the ligand-coated beads, and the test compound (e.g., Gefitinib) at a single high concentration (e.g., 10 µM) for an initial screen, or across a range of concentrations for Kd determination.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Quantification:

-

The beads are washed to remove unbound kinase.

-

The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

-

-

Data Analysis:

-

The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates that the test compound has successfully competed for the active site.

-

For dose-response experiments, the Kd is calculated by fitting the data to a standard binding isotherm model.[1][2][3]

-

Cellular Target Engagement: Chemical Proteomics

Chemical proteomics aims to identify the direct targets of a drug within a complex biological sample, such as a cell lysate. This approach provides a more physiologically relevant context than purified protein assays.

Methodology:

-

Probe Synthesis (for covalent inhibitors): For covalent inhibitors, a chemical probe is synthesized by attaching a "handle" (e.g., an alkyne group) to the inhibitor molecule. This is not necessary for reversible inhibitors like Gefitinib.

-

Affinity Matrix Preparation (for reversible inhibitors):

-

Cell Lysis and Incubation:

-

Cancer cells of interest (e.g., A549 non-small cell lung cancer cells) are cultured and then lysed to produce a whole-cell protein extract.

-

The lysate is incubated with the kinobeads. Kinases and other proteins that bind to the immobilized inhibitor will be captured on the beads.

-

-

Competitive Elution:

-

To identify specific binders, the kinobeads are washed, and then incubated with an excess of the free inhibitor (e.g., Gefitinib) in solution. This will displace and elute the specific target proteins.

-

-

Protein Identification:

Validation of Off-Target Effects: Cell-Based Assays

Once potential off-targets are identified, their functional relevance must be validated in intact cells. Western blotting is a common and effective method to assess the impact of the inhibitor on the phosphorylation status of the off-target kinase or its downstream substrates.

Methodology (Western Blot):

-

Cell Culture and Treatment:

-

Select a cell line that expresses the off-target kinase of interest (e.g., a cell line with known RIPK2 or GAK expression).

-

Culture the cells and treat them with a dose-response of the inhibitor (e.g., Gefitinib) for a specified time. Include a DMSO-treated vehicle control.

-

If the pathway is known to be activated by a specific stimulus (e.g., a cytokine for RIPK2), treat the cells with the stimulus in the presence and absence of the inhibitor.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the off-target kinase or its key downstream substrate.

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

-

A reduction in the phosphorylated protein signal with increasing inhibitor concentration indicates that the drug is inhibiting the kinase's activity in the cell.[9][10]

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the primary EGFR signaling pathway and the pathways of two identified off-targets of Gefitinib, RIPK2 and GAK.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: Potential off-target pathways of Gefitinib: RIPK2 and GAK.[11][12][13][14][15][16][17][18][19][20]

Experimental Workflow

The following diagram outlines the general workflow for the investigation of off-target effects.

Caption: Experimental workflow for identifying kinase inhibitor off-targets.

Conclusion

The investigation of off-target effects is an indispensable part of modern drug discovery and development. As demonstrated with the EGFR inhibitor Gefitinib, a compound designed for a specific target can have a broader interaction profile across the kinome. By employing a systematic approach that combines broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive selectivity profile for any kinase inhibitor. This knowledge is crucial for interpreting preclinical and clinical data, anticipating potential adverse effects, and uncovering new therapeutic opportunities. The methodologies and workflows detailed in this guide provide a robust framework for scientists to thoroughly characterize the on- and off-target activities of novel kinase inhibitors, ultimately leading to the development of safer and more effective medicines.

References

- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 2. chayon.co.kr [chayon.co.kr]

- 3. pubcompare.ai [pubcompare.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]

- 17. genecards.org [genecards.org]

- 18. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]

- 19. biorxiv.org [biorxiv.org]

- 20. GAK (protein) - Wikipedia [en.wikipedia.org]

Preliminary Toxicity Profile of EGFR Inhibitors: A Technical Guide for Researchers

Disclaimer: As of the latest available data, a specific compound designated "Egfr-IN-79" does not have a publicly available preliminary toxicity profile in the scientific literature. The following guide provides a comprehensive overview of the established preclinical toxicity profiles of Epidermal Growth Factor Receptor (EGFR) inhibitors as a class of therapeutic agents, intended for researchers, scientists, and drug development professionals.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4.[1] Upon binding to its ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This activation initiates several downstream signaling cascades crucial for regulating cell proliferation, survival, differentiation, and migration.[2][3][4]

Key downstream pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, invasion, and metastasis.[4]

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and anti-apoptotic signals.[4]

-

JAK/STAT Pathway: This pathway is also implicated in activating transcription of genes associated with cell survival.[4]

-

PLCγ Pathway: Activation of Phospholipase C-gamma leads to the generation of second messengers that influence cellular processes.

Mutations or overexpression of EGFR can lead to constitutive activation of these pathways, a common feature in various cancers, making it a prime target for therapeutic intervention.[3][5]

Common Toxicities of EGFR Inhibitors

The inhibition of EGFR, while effective against tumors, also affects normal tissues where EGFR signaling is important for homeostasis, particularly epithelial tissues. This leads to a predictable set of on-target toxicities.[6] Adverse reactions can be broadly categorized into dermatologic and non-dermatologic events.[1][7]

| Toxicity Class | Specific Adverse Event | Frequency | Common Grade (Severity) |

| Dermatologic | Papulopustular (Acneiform) Rash | >50% - 90%[1][6][8] | 1-2 (Mild to Moderate) |

| Xerosis (Dry Skin) | Common[6] | 1-2 | |

| Pruritus (Itching) | Common[6] | 1-2 | |

| Paronychia (Nail Fold Inflammation) | Common[1] | 1-2 | |

| Hair Changes (e.g., Alopecia) | Common[1][6] | 1 | |

| Gastrointestinal | Diarrhea | 37% - 86%[8] | 1-3 (Mild to Severe) |

| Stomatitis/Mucositis | Common[1] | 1-2 | |

| Ocular | Conjunctivitis, Dry Eyes | Infrequent | 1-2 |

| Pulmonary | Interstitial Lung Disease (ILD) | Rare but potentially fatal[7] | 3-5 (Severe to Fatal) |

| Metabolic | Hypomagnesemia | Reported, especially with monoclonal antibodies[7] | 1-3 |

| General | Fatigue/Asthenia | Common[7] | 1-2 |

| Infusion Reactions (Monoclonal Antibodies) | Can be severe but rare[7] | 1-4 |

Frequency and severity can vary based on the specific agent (tyrosine kinase inhibitor vs. monoclonal antibody), dose, and patient population.

Generic Experimental Protocol for Preclinical Toxicity Assessment

A comprehensive preclinical safety assessment is crucial to identify potential toxicities before a novel EGFR inhibitor advances to clinical trials.[9][10] The following outlines a general workflow.

Objective: To determine the toxicity profile of a novel EGFR inhibitor in relevant animal models and in vitro systems.

I. In Vitro Toxicity Studies

-

Cell Line Cytotoxicity:

-

Protocol: A panel of normal human cell lines (e.g., keratinocytes, intestinal epithelial cells, hepatocytes, renal proximal tubule cells) are cultured. Cells are treated with a dose range of the test compound for 24, 48, and 72 hours. Cell viability is assessed using assays like MTT or CellTiter-Glo. The IC50 (half-maximal inhibitory concentration) is calculated for each cell line.

-

-

hERG Channel Assay:

-

Protocol: To assess the risk of cardiac QT prolongation, the effect of the compound on the hERG potassium channel is evaluated using automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel.

-

-

Kinase Selectivity Profiling:

-

Protocol: The inhibitor is screened against a broad panel of kinases to identify potential off-target activities that could lead to unexpected toxicities.[9]

-

II. In Vivo Toxicity Studies

-

Animal Models: Typically, two species are used: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Acute Toxicity (Dose Range-Finding):

-

Protocol: A single dose of the compound is administered to small groups of animals at escalating dose levels. Animals are observed for 7-14 days for clinical signs of toxicity, morbidity, and mortality. This study helps determine the dose range for subsequent studies.

-

-

Repeat-Dose Toxicity (Sub-chronic):

-

Protocol: The compound is administered daily for a period of 2 to 4 weeks at three or more dose levels (low, mid, high) plus a vehicle control group.

-

Endpoints Monitored:

-

Clinical Observations: Daily checks for changes in appearance, behavior, and physiological status.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed pre-study and at termination.

-

Electrocardiography (ECG): Performed in non-rodent species to assess cardiovascular effects.

-

Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis (liver enzymes, renal function markers, electrolytes).

-

Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.

-

-

III. Safety Pharmacology

-

Core Battery Studies:

-

Protocol: These studies investigate the effects of the compound on vital functions.

-

Central Nervous System: Functional observational battery (FOB) and locomotor activity tests in rats.

-

Cardiovascular System: Hemodynamic and ECG parameters are monitored in anesthetized or conscious, telemetered non-rodents.[11]

-

Respiratory System: Respiratory rate and tidal volume are measured in rodents using whole-body plethysmography.

-

-

Conclusion

While specific data for "this compound" is not publicly available, the well-characterized toxicity profile of the EGFR inhibitor class provides a strong framework for anticipating potential adverse events. The primary toxicities are on-target effects in epithelial tissues, leading to characteristic dermatologic and gastrointestinal side effects. A rigorous preclinical assessment, following established protocols, is essential to define the safety profile of any new chemical entity targeting the EGFR pathway and to enable a safe transition into clinical development.

References

- 1. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancernetwork.com [cancernetwork.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Challenge of Acquired Resistance to EGFR Inhibitors and the Emergence of Novel Therapeutic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the initial success of these targeted therapies is often undermined by the emergence of acquired resistance, posing a significant clinical challenge. This technical guide delves into the molecular mechanisms of resistance to EGFR TKIs, with a particular focus on the formidable C797S mutation, and explores the role of novel inhibitors, exemplified by the allosteric modulators EAI045 and JBJ-04-125-02, in overcoming this resistance. While the specific compound "EGFR-IN-79" has been identified as a novel EGFR inhibitor, publicly available data on its role in overcoming drug resistance in lung cancer is currently unavailable. Therefore, this guide will focus on the well-documented strategies employing next-generation inhibitors to address this critical unmet medical need.

The Landscape of EGFR Mutations and TKI Resistance

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have demonstrated significant efficacy in patients with activating EGFR mutations, most commonly exon 19 deletions and the L858R point mutation. However, the majority of patients eventually develop resistance, frequently driven by the acquisition of a secondary "gatekeeper" mutation, T790M. This mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1][2][3]

The advent of third-generation irreversible TKIs, exemplified by osimertinib, provided a powerful tool against T790M-mutant NSCLC. Osimertinib forms a covalent bond with a cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR, leading to potent and selective inhibition.[4][5] Unfortunately, a new wave of resistance has emerged, prominently featuring the C797S mutation, which replaces the critical cysteine with a serine, preventing the covalent bond formation essential for the efficacy of irreversible inhibitors.[4][6] This has created a pressing need for fourth-generation EGFR inhibitors with novel mechanisms of action.

Allosteric Inhibition: A Paradigm Shift in Overcoming C797S-Mediated Resistance

To circumvent the challenges posed by the C797S mutation at the ATP-binding site, research has shifted towards the development of allosteric inhibitors. These molecules bind to a distinct site on the EGFR kinase domain, inducing a conformational change that inactivates the enzyme. This mechanism is independent of the ATP-binding pocket and is therefore unaffected by mutations at the C797 residue.

EAI045: A Mutant-Selective Allosteric Inhibitor

EAI045 is a potent and selective allosteric inhibitor of EGFR harboring the L858R/T790M mutations.[6] While it demonstrates low-nanomolar potency in biochemical assays, its efficacy as a single agent in cellular models is limited due to the dimeric nature of active EGFR. However, when combined with cetuximab, an antibody that prevents EGFR dimerization, EAI045 shows remarkable synergistic activity.[6] This combination has been shown to be effective in preclinical models of NSCLC driven by both L858R/T790M and the triple-mutant L858R/T790M/C797S EGFR, which is resistant to all currently approved EGFR TKIs.[6]

JBJ-04-125-02: A Potent Single-Agent Allosteric Inhibitor

Building on the principles of allosteric inhibition, JBJ-04-125-02 has emerged as a potent, mutant-selective, and orally active allosteric EGFR inhibitor.[3][7] Notably, JBJ-04-125-02 demonstrates efficacy as a single agent in both in vitro and in vivo models of EGFR-mutant lung cancer, including those with the C797S mutation.[7][8] Furthermore, combination studies have revealed that osimertinib can enhance the binding of JBJ-04-125-02 to mutant EGFR, leading to increased apoptosis and more effective tumor growth inhibition compared to either agent alone.[7]

Quantitative Data on Novel Allosteric EGFR Inhibitors

The following tables summarize the reported in vitro and in vivo efficacy of the allosteric inhibitors EAI045 and JBJ-04-125-02.

| Compound | Target EGFR Mutant | Assay Type | IC50 / EC50 | Reference |

| EAI045 | L858R/T790M | Biochemical | 3 nM | [6] |

| L858R/T790M | Cell-based (pY1173) | 2 nM (in H1975 cells) | [6] | |

| JBJ-04-125-02 | L858R/T790M | Biochemical | 0.26 nM | [8][9] |

| L858R, L858R/T790M, L858R/T790M/C797S | Cell Proliferation | Potent inhibition | [9] |

Table 1: In Vitro Activity of Allosteric EGFR Inhibitors

| Compound | Animal Model | Dosing Regimen | Outcome | Reference |

| EAI045 + Cetuximab | L858R/T790M-driven lung cancer mouse model | EAI045 at 20 mg/kg (oral) | Marked reduction in tumor growth | [6] |

| L858R/T790M/C797S tumor xenograft mouse model | EAI045 at 20 mg/kg (oral) + Cetuximab | Marked tumor shrinkage | [6] | |

| JBJ-04-125-02 | L858R/T790M/C797S genetically engineered mice | 50 mg/kg (oral gavage), once daily for 15 weeks | Marked tumor regressions within 4 weeks | [9] |

Table 2: In Vivo Efficacy of Allosteric EGFR Inhibitors

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to characterize novel EGFR inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and mutant forms).

Methodology:

-

Recombinant human EGFR kinase domains are expressed and purified.

-

The kinase reaction is initiated by adding ATP and a substrate peptide (e.g., a poly-Glu-Tyr peptide) to a reaction buffer containing the purified kinase and varying concentrations of the test inhibitor.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTS/MTT Assay)

Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).

-

A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Living cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

Methodology:

-

Cancer cells are treated with the inhibitor at various concentrations and for different time points.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, ERK, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanisms of inhibitor action.

Caption: Simplified EGFR Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel dual functional phenylpyrazole-styryl hybrid that induces apoptotic and autophagic cell death in bladder cancer cells - UM Research Repository [eprints.um.edu.my]

- 3. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Resistance to EGFR Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Author Search Results [discoverylib.upm.edu.my]

- 7. Discovery of a novel dual functional phenylpyrazole-styryl hybrid that induces apoptotic and autophagic cell death in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of pyrrolopyrimidine derivatives as novel and selective positive modulator of the small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lung cancer study finds new target for treatment resistance after EGFR inhibitors - ecancer [ecancer.org]

Methodological & Application

Application Notes and Protocols for a Representative EGFR Inhibitor in Cell Culture

Disclaimer: As of the latest update, specific information regarding a compound designated "Egfr-IN-79" is not publicly available. Therefore, this document provides a representative set of protocols and data based on well-characterized, commercially available EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Osimertinib. These protocols are intended to serve as a guideline for researchers and can be adapted for novel compounds targeting the Epidermal Growth Factor Receptor (EGFR).

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[2][3] Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] EGFR inhibitors are small molecules that typically compete with ATP for binding to the intracellular kinase domain of the receptor, thereby blocking its activation and downstream signaling.[2][4]

These application notes provide detailed protocols for evaluating the cellular effects of a representative EGFR inhibitor in a laboratory setting. The described methods include cell viability assays to determine cytotoxic or cytostatic effects and western blotting to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several common EGFR inhibitors across a panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. This data is essential for selecting appropriate cell models and determining relevant concentration ranges for in vitro experiments.

| Inhibitor | Cell Line | EGFR Status | IC50 (nM) | Reference |

| Erlotinib | PC-9 | Exon 19 Deletion | 7 | [5] |

| H3255 | L858R | 12 | [5] | |

| H1975 | L858R/T790M | >1000 | [5] | |

| Gefitinib | H3255 | L858R | 75 | [6] |

| Calu-3 | Wild-Type | 1400 | [6] | |

| Afatinib | PC-9 | Exon 19 Deletion | 0.8 | [5] |

| H3255 | L858R | 0.3 | [5] | |

| H1975 | L858R/T790M | 57 | [5] | |

| Osimertinib | PC-9ER | Exon 19 Del/T790M | 13 | [5] |

| H1975 | L858R/T790M | 5 | [5] | |

| Lapatinib | A431 | EGFR Overexpression | 160 | [6] |

| BT-474 | HER2 Overexpression | 100 | [6] |

Experimental Protocols

Preparation of EGFR Inhibitor Stock Solution

Objective: To prepare a high-concentration stock solution of the EGFR inhibitor for use in cell culture experiments.

Materials:

-

EGFR inhibitor powder (e.g., Erlotinib, Gefitinib)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Refer to the manufacturer's instructions for the molecular weight of the EGFR inhibitor.

-

Calculate the mass of the inhibitor powder required to prepare a 10 mM stock solution in a desired volume of DMSO.

-

Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

-

-

Weigh the calculated amount of the inhibitor powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex or gently warm the solution (if necessary and the compound is stable) until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Treatment

Objective: To culture cells and treat them with the EGFR inhibitor for subsequent analysis.

Materials:

-

Cancer cell line of interest (e.g., PC-9 for EGFR-mutant, A549 for wild-type)

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Hemocytometer or automated cell counter

Protocol:

-

Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a predetermined density. Allow cells to adhere overnight.

-

The following day, prepare serial dilutions of the EGFR inhibitor from the 10 mM stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%).

-

Aspirate the medium from the cells and replace it with the medium containing the EGFR inhibitor or vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[7][8][9]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the EGFR inhibitor on cell proliferation and viability.

Materials:

-

Cells seeded and treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Following the treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well of the 96-well plate.[7]

-